(20S)-17,20-dihydroxypregn-4-en-3-one
Overview
Description
(20S)-17,20-dihydroxypregn-4-en-3-one, also known as 20-hydroxyprogesterone, is a steroid hormone that is produced in the adrenal cortex, ovary, and placenta. It is an important hormone in the female reproductive system, and its levels can be used to diagnose and treat a variety of disorders.
Scientific Research Applications
Metabolic Pathways and Derivative Formation
- (20S)-17,20-dihydroxypregn-4-en-3-one has been identified as a metabolic derivative in microbial hydroxylation processes. In a study examining microbial 11-hydroxylation, this compound was isolated as a by-product, indicating its role in steroid metabolism and transformation pathways (Schwarz, Ulrich, & Syhora, 1964).
Biochemical Analysis and Characterization
- In the field of biochemical analysis, the characterization of similar compounds has been essential for understanding fetal circulation and steroid metabolism. For example, 21-yl sulfates of related pregn-4-ene compounds were identified in human cord plasma, demonstrating the presence of these conjugates in fetal circulation (Branchaud, Schweitzer, & Giroud, 1969).
Role in Biological Systems
- A significant aspect of research on (20S)-17,20-dihydroxypregn-4-en-3-one involves its role in biological systems, particularly in fish. Studies have shown that similar compounds, like 17,20beta-dihydroxypregn-4-en-3-one, play a crucial role in inducing oocyte maturation and spermiation in male fishes. This highlights its importance in reproductive biology and pheromone activity in aquatic organisms (Scott, Sumpter, & Stacey, 2010).
Enzymatic Reactions and Synthesis
- The enzymatic synthesis and metabolism of (20S)-17,20-dihydroxypregn-4-en-3-one and its derivatives are key areas of research. For example, studies have demonstrated the synthesis of similar compounds through enzymatic reactions, highlighting their role in steroid biosynthesis and the potential for pharmaceutical applications (Purdy, Halla, & Little, 1964).
Crystallography and Solid State Reactivity
- The crystal structure and reactivity of steroid esters similar to (20S)-17,20-dihydroxypregn-4-en-3-one have been a subject of interest, particularly in understanding the physical and chemical properties of these compounds. Research has delved into the crystal forms and their reactivity under various conditions, providing insights into their stability and potential uses in drug formulations (Byrn & Kessler, 1987).
Hormonal and Reproductive Function
- The compound's hormonal activity, particularly in relation to reproductive functions, has been widely studied. Research has indicated that similar compounds are present in significant concentrations in maternal and fetal plasma near parturition in sheep, suggesting their role in the onset of labor and other reproductive processes (Flint, Goodson, & Turnbull, 1975).
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASCESDECGBIBB-HNXXTFFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331485 | |
Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(20S)-17,20-dihydroxypregn-4-en-3-one | |
CAS RN |
652-69-7 | |
Record name | 17,20α-Dihydroxy-4-pregnen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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